molecular formula C10H5Cl3N2 B1371952 4-Chloro-6-(3,4-dichlorophenyl)pyrimidine

4-Chloro-6-(3,4-dichlorophenyl)pyrimidine

Cat. No. B1371952
M. Wt: 259.5 g/mol
InChI Key: ZKFLZOHFQCUDFQ-UHFFFAOYSA-N
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Patent
US09260422B2

Procedure details

Potassium carbonate (2M solution, 200 ml, 400.0 mmol) was added in one portion to a stirred solution of 3,4-dichlorophenyl boronic acid (38.5 g, 201.4 mmol) and 4,6-dichloropyrimidine (50.0 g, 335.6 mmol) in dioxane (600 ml). The mixture was degassed with nitrogen for 5 minutes, after which time palladium tetrakis triphenylphosphine (7.78 g, 6.71 mmol) was added in one portion, the mixture was then heated to 90° C. and stirred at this temperature for 16 hours under a nitrogen atmosphere. After this time the reaction mixture was cooled to room temperature and concentrated. The resulting residue was dissolved in DCM (500 ml), washed sequentially with water (200 ml) then brine (200 ml) before being dried (MgSO4), filtered and concentrated to give the title compound (47.8 g, 91% yield) as a white solid which was used without further purification. Tr=2.32 min m/z (ES+) (M+H+) 258, 260.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
38.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
palladium tetrakis triphenylphosphine
Quantity
7.78 g
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[CH:9]=[C:10](B(O)O)[CH:11]=[CH:12][C:13]=1[Cl:14].[Cl:18][C:19]1[CH:24]=[C:23](Cl)[N:22]=[CH:21][N:20]=1>O1CCOCC1>[Cl:18][C:19]1[CH:24]=[C:23]([C:10]2[CH:11]=[CH:12][C:13]([Cl:14])=[C:8]([Cl:7])[CH:9]=2)[N:22]=[CH:21][N:20]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
38.5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)B(O)O
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
palladium tetrakis triphenylphosphine
Quantity
7.78 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 16 hours under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed with nitrogen for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in DCM (500 ml)
WASH
Type
WASH
Details
washed sequentially with water (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (200 ml) before being dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=NC=NC(=C1)C1=CC(=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 47.8 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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